4,4'-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde
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Overview
Description
4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde is an organic compound with the molecular formula C34H26O2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a tert-butyl group at the 7-position of the pyrene core. This compound is known for its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
The synthesis of 4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from pyrene. The tert-butyl group is introduced via Friedel-Crafts alkylation, followed by formylation to introduce the aldehyde groups.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions using catalysts such as aluminum chloride for the Friedel-Crafts reaction and Vilsmeier-Haack reagent for formylation.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde undergoes various chemical reactions:
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the pyrene core, allowing for further functionalization.
Common Reagents and Conditions: Typical reagents include oxidizing agents like iodine oxyacids, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Major Products: The major products depend on the type of reaction, such as diones from oxidation or alcohols from reduction.
Scientific Research Applications
4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde involves its interaction with molecular targets through its aromatic and aldehyde functional groups:
Molecular Targets: The compound can interact with various biomolecules, including proteins and nucleic acids, through π-π stacking and hydrogen bonding.
Pathways Involved: Its fluorescent properties are utilized in pathways involving energy transfer and electron transport, making it valuable in optoelectronic applications.
Comparison with Similar Compounds
4,4’-(7-(tert-Butyl)pyrene-1,3-diyl)dibenzaldehyde can be compared with other pyrene derivatives:
Similar Compounds: Examples include 4,4’-(1,3-butadiene-1,4-diyl)dibenzaldehyde and 4,4’-(ethyne-1,2-diyl)dibenzaldehyde
Uniqueness: The presence of the tert-butyl group at the 7-position of the pyrene core imparts unique steric and electronic properties, enhancing its stability and reactivity compared to other pyrene derivatives
Properties
Molecular Formula |
C34H26O2 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
4-[7-tert-butyl-3-(4-formylphenyl)pyren-1-yl]benzaldehyde |
InChI |
InChI=1S/C34H26O2/c1-34(2,3)27-16-25-12-14-28-30(23-8-4-21(19-35)5-9-23)18-31(24-10-6-22(20-36)7-11-24)29-15-13-26(17-27)32(25)33(28)29/h4-20H,1-3H3 |
InChI Key |
AMWRWXDNJKUMBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C=C2 |
Origin of Product |
United States |
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